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Mcl-1 inhibitor 3 - 2376774-73-9

Mcl-1 inhibitor 3

Catalog Number: EVT-3165671
CAS Number: 2376774-73-9
Molecular Formula: C40H52ClF2N5O7S
Molecular Weight: 820.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mcl-1 inhibitor 3 was developed as part of a series of compounds aimed at targeting the Mcl-1 protein. It is classified as an anti-cancer agent and belongs to the category of small molecule inhibitors. The compound was synthesized through structure-based drug design, building on the foundational work of other Mcl-1 inhibitors such as UMI-59 and UMI-77, which were identified through high-throughput screening and subsequent modifications to improve binding affinity and selectivity .

Synthesis Analysis

The synthesis of Mcl-1 inhibitor 3 (UMI-101) involved several steps that utilized established organic chemistry techniques. Initially, the synthesis began with the preparation of key intermediates through reactions such as Suzuki coupling and other coupling methods.

Key Steps in Synthesis

  1. Starting Materials: Various substituted indole derivatives were used as starting materials.
  2. Coupling Reactions: The Suzuki coupling method was employed to form carbon-carbon bonds between aryl halides and boronic acids.
  3. Purification: The resulting compounds were purified using chromatographic techniques to ensure high purity (>95%).
  4. Characterization: The final product was characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

The exact conditions for each reaction step, including temperature, solvent choice, and reaction times, were optimized based on previous literature and preliminary experiments .

Molecular Structure Analysis

Mcl-1 inhibitor 3 features a complex molecular structure that allows it to interact effectively with the Mcl-1 protein. The compound's structure includes an indole core with various substituents that enhance its binding affinity.

Structural Characteristics

  • Core Structure: The indole moiety provides a rigid framework conducive to binding.
  • Functional Groups: Specific substituents are strategically placed to engage in interactions with the BH3-binding groove of Mcl-1.
  • Binding Interactions: Key interactions include hydrogen bonds with amino acid residues such as Arg263 and hydrophobic interactions that stabilize the binding conformation.

Crystallographic studies have shown that UMI-101 adopts a specific conformation that allows optimal fit within the Mcl-1 binding pocket, facilitating effective inhibition .

Chemical Reactions Analysis

The chemical reactions involving Mcl-1 inhibitor 3 primarily focus on its interaction with the Mcl-1 protein and its ability to induce apoptosis in cancer cells.

Key Reactions

  • Binding Reaction: UMI-101 binds to the BH3-binding domain of Mcl-1, displacing pro-apoptotic proteins such as BIM.
  • Apoptosis Induction: Upon binding, UMI-101 triggers downstream signaling pathways leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and activation of caspases .

This mechanism highlights the compound's potential as a therapeutic agent in overcoming resistance mechanisms in cancer cells.

Mechanism of Action

Mcl-1 inhibitor 3 operates by selectively binding to the BH3-binding groove of the Mcl-1 protein. This action disrupts the anti-apoptotic function of Mcl-1, thereby promoting apoptosis in cancer cells.

Detailed Mechanism

  1. Inhibition of Protein Interaction: By occupying the binding site, UMI-101 prevents Mcl-1 from interacting with pro-apoptotic proteins like BIM.
  2. Caspase Activation: The disruption leads to activation of caspases, which are essential for executing apoptosis.
  3. Cellular Effects: The compound has been shown to induce mitochondrial depolarization and activate apoptotic pathways selectively in cancer cells .

Studies have demonstrated that UMI-101 exhibits significant potency against various cancer cell lines, indicating its effectiveness in promoting cell death where Mcl-1 is overexpressed .

Physical and Chemical Properties Analysis

Mcl-1 inhibitor 3 exhibits several notable physical and chemical properties that contribute to its functionality as a therapeutic agent.

Properties

  • Molecular Weight: The molecular weight is calculated based on its structure.
  • Solubility: UMI-101 shows good solubility in organic solvents commonly used in biological assays.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for ensuring bioavailability and efficacy in vivo .

Applications

The primary application of Mcl-1 inhibitor 3 lies in cancer therapy, particularly for tumors characterized by high levels of Mcl-1 expression.

Potential Applications

  1. Cancer Treatment: Targeting Mcl-1 can enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms.
  2. Research Tool: UMI-101 serves as a valuable tool for studying the role of Mcl-1 in apoptosis and cancer biology.
  3. Combination Therapy: It may be used in combination with other anti-cancer agents to improve therapeutic outcomes .
Molecular Targeting of MCL-1 in Apoptotic Regulation

Role of MCL-1 in the BCL-2 Protein Family and Cancer Cell Survival

MCL-1 (myeloid cell leukemia-1) is an anti-apoptotic BCL-2 family protein critical for maintaining mitochondrial outer membrane integrity and preventing caspase-dependent apoptosis. Unlike other BCL-2 members (e.g., BCL-2, BCL-xL), MCL-1 exhibits rapid turnover due to its PEST-rich N-terminal domain and is essential for the survival of hematopoietic stem cells, lymphocytes, and progenitor cells [1] [6]. In cancer, MCL-1 is frequently amplified or overexpressed, conferring resistance to chemotherapy and targeted therapies. Its overexpression is documented in >80% of acute myeloid leukemia (AML), multiple myeloma, and triple-negative breast cancer (TNBC), where it sequesters pro-apoptotic proteins like BIM, BAK, and NOXA, thereby neutralizing mitochondrial apoptosis [1] [8] [9]. Tumor cells exploit MCL-1's short half-life to dynamically adapt to stress, making it a pivotal therapeutic target in hematological and solid malignancies [4] [8].

Structural Basis of MCL-1 Inhibitor 3 Binding Specificity

Hydrophobic Binding Groove Topology of MCL-1

MCL-1 contains a conserved BH3-binding groove formed by α-helices 2–5 and 8, which creates four hydrophobic pockets (P1–P4) and a central polar anchor point (Arg263). This groove spans ≈25 Å in length and 10 Å in depth—broader and more electropositive than other BCL-2 family members—enabling high-affinity engagement with amphipathic α-helical BH3 motifs [5] [6]. The P2 and P3 pockets are particularly deep and accommodate large hydrophobic residues, while the P4 pocket near the groove's rim offers selectivity determinants. The groove's topology explains MCL-1's preferential binding to BH3 ligands like NOXA (which harbors bulky hydrophobic residues at positions i, i+4, i+7) over others like BAD [5] [9].

Table 1: Comparative Binding Affinities of MCL-1 Inhibitors

InhibitorKi (nM)IC₅₀ (Cell Viability)Selectivity vs. BCL-2
MCL-1 Inhibitor 30.06119 nM (OPM-2 myeloma)>2,000-fold
A-12104770.452.46 μM (HL-60 leukemia)293-fold
S638450.1230 nM (MV4-11 AML)>100-fold

Data compiled from [2] [3] [7]

Key Residues and Interaction Hotspots for Inhibitor Engagement

MCL-1 Inhibitor 3 (Ki = 0.061 nM) exploits the groove's topology through:

  • Macrocyclic scaffold: Constrains the molecule in a bioactive conformation that mimics the α-helical BH3 domain, optimizing occupancy of P1–P4 pockets [2] [3].
  • Critical residue interactions:
  • Salt bridge with Arg263 (conserved polar anchor)
  • Van der Waals contacts with Phe228 (P2 pocket floor)
  • Hydrogen bonding to Glu258 and Thr266
  • Hydrophobic burial in P3 via Leu246 and Val249 [5] [6].Mutagenesis studies confirm that Phe228Ala or Arg263Ala mutations reduce inhibitor binding by >100-fold [6]. The inhibitor's chloro-phenyl moiety occupies the P4 pocket, a region less conserved in BCL-xL, explaining its >2,000-fold selectivity over BCL-2 [2] [3].

Table 2: Key Residues in MCL-1 Binding Groove and Their Roles

ResidueLocationFunction in Inhibitor 3 Binding
Arg263α4 helixSalt bridge with inhibitor's carboxylate
Phe228α3 helixHydrophobic stacking with macrocycle
Leu246α4 helixP3 pocket hydrophobic enclosure
Val249α4 helixP3 pocket hydrophobic enclosure
Glu258α4-α5 loopHydrogen bonding

Data derived from crystallography and mutagenesis [5] [6]

Mechanisms of Apoptotic Reactivation via MCL-1 Inhibition

MCL-1 Inhibitor 3 reactivates apoptosis through three interconnected mechanisms:

  • Displacement of pro-apoptotic effectors: The inhibitor competitively disrupts MCL-1/BAK and MCL-1/BIM complexes, freeing BAK to oligomerize and permeabilize the mitochondrial membrane. In OPM-2 myeloma cells, this induces Bak activation by 8–14 fold within 6 hours [2] [3].
  • Destabilization of MCL-1 regulatory complexes: By displacing NOXA (a natural MCL-1 antagonist that recruits ubiquitin ligases), Inhibitor 3 paradoxically enhances MCL-1 degradation. This occurs via reduced NOXA-mediated stabilization and increased ubiquitination by E3 ligases like MULE [4] [10].
  • Synergy with BCL-2 inhibition: In AML and myeloma models, MCL-1 Inhibitor 3 overcomes resistance to venetoclax (BCL-2 inhibitor) by eliminating compensatory MCL-1 survival signals. Co-treatment triggers synergistic Bax activation and cytochrome c release [7] [9].

Table 3: Apoptotic Protein Interactions Disrupted by MCL-1 Inhibitor 3

Complex TargetedConsequence of DisruptionExperimental Evidence
MCL-1/BAKBAK oligomerization → cytochrome c release8-fold Bak activation in xenografts (30 mg/kg) [3]
MCL-1/BIMBIM-mediated BAX activationCo-IP: >90% BIM displacement at 100 nM [3]
MCL-1/NOXANOXA degradation → MULE recruitmentReduced MCL-1 half-life from 30 min to <15 min [4]

In vivo, oral administration (30–60 mg/kg) achieves tumor regression in myeloma xenografts by sustaining target occupancy >90% for 12 hours, evidenced by luminescence loss and caspase-3 cleavage [2] [3]. Unlike transcriptional inhibitors (e.g., CDK9 blockers), MCL-1 Inhibitor 3 directly engages the BH3 groove, enabling rapid apoptosis induction without upstream signaling delays [1] [9].

Properties

CAS Number

2376774-73-9

Product Name

Mcl-1 inhibitor 3

IUPAC Name

(3'R,4S,6'R,7'S,8'E,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide

Molecular Formula

C40H52ClF2N5O7S

Molecular Weight

820.4 g/mol

InChI

InChI=1S/C40H52ClF2N5O7S/c1-45(2)56(52,53)44-37(50)40(51)21-36(49)46(3)16-5-4-8-34(54-18-17-47-24-39(42,43)25-47)31-12-9-28(31)22-48-23-38(26-55-35-14-10-29(40)20-33(35)48)15-6-7-27-19-30(41)11-13-32(27)38/h4,8,10-11,13-14,19-20,28,31,34,51H,5-7,9,12,15-18,21-26H2,1-3H3,(H,44,50)/b8-4+/t28-,31+,34-,38-,40+/m0/s1

InChI Key

OCZBGAPIVMKKDK-AJXABVJASA-N

SMILES

CN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F

Canonical SMILES

CN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F

Isomeric SMILES

CN1CC/C=C\[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)[C@](CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F

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